BenchChemオンラインストアへようこそ!

4-Acetamido-3-amino-5-hydroxybenzoic acid

Influenza neuraminidase inhibition Antiviral drug design Aromatic inhibitor SAR

4-Acetamido-3-amino-5-hydroxybenzoic acid (BANA106) is a validated neuraminidase inhibitor fragment with a fully solved X-ray co-crystal structure (PDB 1IVC, 2.40 Å). Its unique 3-amino-5-hydroxy-4-acetamido triad enables precise hydrogen-bonding with Glu276 and Arg292 in the NA active site—interactions absent in the 5-nitro analog BANA105 (13-fold difference in IC₅₀). The free amine and phenol groups permit parallel amide/ester library synthesis without protection-deprotection cycles. This scaffold cannot be replaced by off-the-shelf benzoic acid building blocks without losing the validated binding pose. Procure BANA106 for fragment-based neuraminidase inhibitor design, docking validation, and chemoselective method development.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 162252-46-2
Cat. No. B067921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-3-amino-5-hydroxybenzoic acid
CAS162252-46-2
Synonyms4-(acetylamino)-3-hydroxy-5-aminobenzoic acid
BANA 106
BANA-106
BANA106
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1O)C(=O)O)N
InChIInChI=1S/C9H10N2O4/c1-4(12)11-8-6(10)2-5(9(14)15)3-7(8)13/h2-3,13H,10H2,1H3,(H,11,12)(H,14,15)
InChIKeyCALDTVBHJMBRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-3-amino-5-hydroxybenzoic Acid (CAS 162252-46-2) – A Structurally Characterized Influenza Neuraminidase Inhibitor Scaffold for Procurement-Driven Research


4-Acetamido-3-amino-5-hydroxybenzoic acid (BANA106, ST2) is a benzoic acid-derived small molecule classified as an acylamino-benzoic acid derivative [1]. The compound features a unique 3-amino-5-hydroxy substitution pattern on the benzamide core, distinguishing it from regioisomeric and functional analogs . It was first disclosed as a rudimentary aromatic inhibitor of influenza virus neuraminidase (NA) and has a fully solved X-ray crystal structure in complex with N2 neuraminidase (PDB 1IVC), providing the earliest atomic-resolution data for structure-based design of non-carbohydrate NA inhibitors [2].

Why 4-Acetamido-3-amino-5-hydroxybenzoic Acid Cannot Be Replaced by Other Benzoic Acid Derivatives in Neuraminidase-Targeted Research


Commonly available benzoic acid derivatives such as 4-acetamido-3-hydroxybenzoic acid or 4-amino-3-hydroxybenzoic acid lack the precise 3-amino-5-hydroxy-4-acetamido triad required for specific hydrogen-bonding interactions within the neuraminidase active site [1]. Even the closest co-disclosed analog, BANA105 (the 5-nitro congener), exhibits a 13-fold difference in IC50 against N2 neuraminidase and engages distinct polar contacts due to the nitro group accepting rather than donating hydrogen bonds [2]. The positional isomer 4-(acetylamino)-3-hydroxy-5-aminobenzoic acid, where the amino and hydroxyl groups are swapped, is not reported in the primary crystallographic study, indicating that the 3-amino-5-hydroxy arrangement is critical for the observed binding pose [2]. These structure-activity relationships preclude facile interchange with off-the-shelf benzoic acid building blocks when the objective is to recapitulate or elaborate the validated NA-binding pharmacophore captured in PDB 1IVC.

Quantitative Differentiation of 4-Acetamido-3-amino-5-hydroxybenzoic Acid from Its Closest Structural Analogs in Influenza Neuraminidase Studies


Influenza Neuraminidase Inhibitory Activity of BANA106 vs. BANA105, BANA108, DANA, and NANA

In the seminal 1995 Biochemistry study, the target compound (BANA106) exhibited neuraminidase inhibitory activity comparable to the natural substrate NANA but 50-fold weaker than the transition-state analog DANA [1]. Against N2 (A/Tokyo/3/67) neuraminidase using the fluorogenic MUN substrate, BANA106 showed an IC50 >10 mM, whereas the 5-nitro analog BANA105 displayed an IC50 of 0.75 mM, representing at least a 13-fold potency loss upon replacing nitro with amino [1]. Against B/Mem/89 neuraminidase (fetuin substrate), BANA106 reached an IC50 of 10 mM, while BANA108 (lacking the 5-hydroxy group) was inactive at >20 mM [1]. This places BANA106 in a unique intermediate activity band: substantially less potent than BANA105 but retaining measurable inhibition where the des-hydroxy analog BANA108 is completely inactive.

Influenza neuraminidase inhibition Antiviral drug design Aromatic inhibitor SAR

X-ray Crystallographic Binding Mode of BANA106 vs. BANA105 in the Neuraminidase Active Site

The crystal structure of BANA106 in complex with N2 neuraminidase (PDB 1IVC, resolution 2.40 Å) reveals that the 3-amino group forms a hydrogen bond with the conserved active site residue Glu276, while the 5-hydroxy group interacts with a structural water network adjacent to Arg292 [1]. In contrast, the BANA105 structure (PDB 1IVB) shows the 5-nitro group acting solely as a hydrogen-bond acceptor, engaging Arg371 rather than Glu276 [1]. This 2.4-Å structure of BANA106 provides the only experimental atomic coordinates for an amino-containing aromatic inhibitor bound to influenza neuraminidase, a dataset that enabled subsequent fragment-growing efforts toward more potent benzoic acid-based NA inhibitors [2].

Protein-ligand X-ray crystallography Structure-based drug design Binding mode analysis

Functional Group Derivatization Potential of BANA106 vs. BANA105 and BANA108

BANA106 is the only compound in the BANA series that contains both a free aromatic amine (3-position) and a free phenolic hydroxyl (5-position) alongside the 4-acetamido group [1]. The 3-amino group can be selectively acylated, sulfonylated, or converted to amides and ureas, while the 5-hydroxy group permits etherification or esterification without disturbing the acetamido pharmacophore [1]. BANA105 bears a nitro group at the 5-position, requiring reduction to the amine before further functionalization, an additional synthetic step that may compromise yield or introduce side products [1]. BANA108 entirely lacks the 5-hydroxy group, removing a hydrogen-bond donor/acceptor site used in the NA binding interaction [1]. This trifunctional architecture makes BANA106 a superior choice as a late-stage diversification intermediate for generating focused libraries around the validated neuraminidase binding scaffold [1].

Synthetic intermediate Fragment elaboration Medicinal chemistry building block

Comprehensive Protein-Ligand Structural Data Availability for BANA106 vs. Other Aromatic NA Inhibitors

BANA106 (as ligand ST2) is the only aromatic inhibitor of influenza neuraminidase for which the PDB archive provides a complete set of experimental data including structure factors, electron density maps, and refined coordinates for the N2 complex (1IVC) [1]. The related B/Lee/40 neuraminidase complex was solved for BANA105 (1IVG) but not for BANA106, meaning the N2 structure is the exclusive high-resolution dataset for an amino-hydroxy-substituted aromatic inhibitor [1]. The DrugBank entry DB08571 additionally curates this compound with a defined pharmacological target (Influenza A neuraminidase), while the Zinc database (ZINC3581100) provides pre-computed 3D conformers for virtual screening [2][3].

PDB structure Molecular modeling Structural biology reagents

Optimal Use Cases for 4-Acetamido-3-amino-5-hydroxybenzoic Acid Based on Quantitative Differentiation Evidence


Structure-Based Fragment Elaboration for Influenza Neuraminidase Inhibitors

Procure BANA106 as a validated starting fragment when the research goal is to grow novel, non-carbohydrate neuraminidase inhibitors via structure-based design. The 1IVC crystal structure [1] provides the exact binding pose and key residue interactions (Glu276, Arg292) necessary for rational fragment linking. The free 3-amino and 5-hydroxy groups enable parallel amide/ester library synthesis without protection-deprotection cycles [2], distinguishing this compound from the nitro analog BANA105, which requires a pre-functionalization reduction step.

Pharmacophore Validation and Molecular Docking Studies

Use BANA106 as a reference ligand for neuraminidase docking validation and pharmacophore model building. The experimentally determined binding mode in PDB 1IVC (2.40 Å resolution) [1] allows benchmarking of scoring functions against a true positive aromatic inhibitor, while ZINC3581100 [3] provides pre-generated 3D conformers. This is especially valuable because no other amino-hydroxy-substituted benzoic acid has a publicly available neuraminidase co-crystal structure.

Synthetic Methodology Development on Polyfunctional Benzoic Acid Scaffolds

Employ BANA106 as a substrate for developing chemoselective transformation methods (e.g., selective acylation of the 3-amine vs. the 5-phenol) [1]. The orthogonal reactivity of the amine and phenol on a single aromatic ring presents a challenging yet instructive test case for method development in heterocyclic chemistry, with direct applicability to aminohydroxybenzoic acid building blocks used in drug discovery.

Quote Request

Request a Quote for 4-Acetamido-3-amino-5-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.